2-(4-Bromo-2-cyanophenoxy)acetamide
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Overview
Description
2-(4-Bromo-2-cyanophenoxy)acetamide is an organic compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . This compound is characterized by the presence of a bromo group, a cyano group, and an acetamide group attached to a phenoxy ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-cyanophenoxy)acetamide typically involves the reaction of 4-bromo-2-cyanophenol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon of the chloroacetamide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-cyanophenoxy)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The cyano group can undergo reduction to form amines or oxidation to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Nucleophilic Substitution: Various substituted phenoxyacetamides.
Hydrolysis: 4-Bromo-2-cyanophenoxyacetic acid.
Oxidation and Reduction: Corresponding amines or carboxylic acids.
Scientific Research Applications
2-(4-Bromo-2-cyanophenoxy)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-cyanophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The acetamide group can form hydrogen bonds, stabilizing the compound’s interaction with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-acetamide: Similar structure but lacks the bromo group.
2-Cyanoacetate Compounds: Contains ester groups instead of the acetamide group.
Uniqueness
2-(4-Bromo-2-cyanophenoxy)acetamide is unique due to the presence of the bromo group, which enhances its reactivity and potential biological activities. The combination of the cyano and acetamide groups also provides a versatile platform for further chemical modifications .
Properties
IUPAC Name |
2-(4-bromo-2-cyanophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,5H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSKTNDHCWUYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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